molecular formula C19H26N4O2 B7359418 N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide

Cat. No. B7359418
M. Wt: 342.4 g/mol
InChI Key: WXTNOSJWBHLXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide, also known as AKB48, is a synthetic cannabinoid compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of indazole carboxamides and acts as a potent agonist of the CB1 and CB2 receptors.

Mechanism of Action

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. These receptors are widely distributed throughout the body and play a crucial role in regulating various physiological processes such as pain, inflammation, mood, and appetite. N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide binds to these receptors and modulates their activity, leading to the observed therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide are diverse and depend on the specific receptor subtype that it binds to. Activation of the CB1 receptor by N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide leads to the modulation of neurotransmitter release, resulting in analgesic and anxiolytic effects. On the other hand, activation of the CB2 receptor by N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide leads to the modulation of immune cell function, resulting in anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system. Additionally, N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is relatively stable and can be easily synthesized in large quantities. However, one limitation of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is its potential for abuse and dependence, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide. One area of interest is the development of novel therapeutic applications for N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide in the treatment of various disorders such as chronic pain, anxiety, and addiction. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide and its potential interactions with other drugs. Finally, research on the safety and potential side effects of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is necessary for its eventual clinical use.

Synthesis Methods

The synthesis of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide involves the reaction of 1-(2-ethylbutanoyl)piperidin-4-amine with 1H-indazole-3-carboxylic acid chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide.

Scientific Research Applications

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. Additionally, N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have potential in the treatment of anxiety, depression, and addiction.

properties

IUPAC Name

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-13(4-2)19(25)23-11-9-14(10-12-23)20-18(24)17-15-7-5-6-8-16(15)21-22-17/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTNOSJWBHLXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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